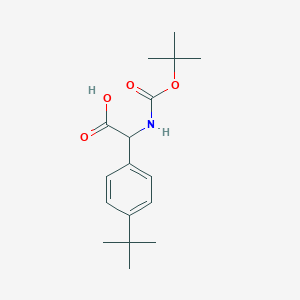

2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

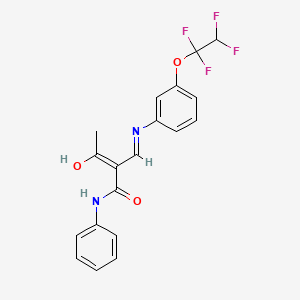

2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acid, also known as Boc-phenylalanine, is a non-natural amino acid that is widely used in peptide synthesis. It is a derivative of phenylalanine, which is one of the twenty standard amino acids that are used to build proteins. Boc-phenylalanine is a white crystalline powder that is soluble in water and organic solvents. It has a molecular weight of 329.42 g/mol and a melting point of 106-108°C.

Método De Síntesis Detallado

Design of the Synthesis Pathway

The synthesis pathway for 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acid involves the protection of the amino group with a Boc group, followed by the addition of a tert-butyl-phenyl group to the alpha carbon of the amino acid. The Boc group is then removed to yield the final product.

Starting Materials

Boc-protected amino acid, 4-tert-butyl-phenylacetic acid, Coupling reagents (e.g. EDC, HOBt), Base (e.g. DIPEA), Acid (e.g. TFA)

Reaction

Activate the carboxylic acid of the Boc-protected amino acid with a coupling reagent and HOBt, Add the 4-tert-butyl-phenylacetic acid to the activated carboxylic acid and add a base to promote the reaction, Remove the Boc protecting group with an acid such as TFA, Purify the product by column chromatography or recrystallization

Mecanismo De Acción

The mechanism of action of 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine-containing peptides depends on the specific peptide sequence and the target molecule. In general, these peptides bind to target molecules through specific interactions, such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The binding of the peptide to the target molecule can lead to various biological effects, such as inhibition of enzyme activity, modulation of protein-protein interactions, and induction of cell death.

Efectos Bioquímicos Y Fisiológicos

2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine-containing peptides have been shown to have various biochemical and physiological effects, depending on the specific peptide sequence and the target molecule. For example, 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine-containing peptides have been shown to inhibit the activity of proteases, such as chymotrypsin and trypsin. They have also been shown to modulate the activity of ion channels, such as the NMDA receptor. In addition, 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine-containing peptides have been shown to induce cell death in cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine has several advantages for use in lab experiments. It is a stable and readily available amino acid derivative that can be easily incorporated into peptides using SPPS. 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine-containing peptides have high affinity and specificity for target molecules, making them ideal for use in various applications. However, 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine-containing peptides can be expensive to synthesize and may require specialized equipment and expertise.

Direcciones Futuras

There are several future directions for the use of 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine in scientific research. One area of interest is the development of 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine-containing peptides for use in drug discovery. These peptides have the potential to be used as therapeutics for various diseases, including cancer and infectious diseases. Another area of interest is the development of 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine-containing peptides for use in biosensing and bioimaging applications. These peptides can be used to detect specific molecules in biological samples and to visualize biological processes in living cells. Finally, the development of new synthesis methods for 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine-containing peptides is an area of ongoing research, with the goal of making these peptides more accessible and cost-effective for use in scientific research.

Aplicaciones Científicas De Investigación

2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine is widely used in scientific research for the synthesis of peptides with specific properties. Peptides containing 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine have been used in various applications, including drug discovery, bioimaging, and biosensing. For example, 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine-containing peptides have been used as ligands for targeting cancer cells, as well as for the development of antimicrobial peptides.

Propiedades

IUPAC Name |

2-(4-tert-butylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-16(2,3)12-9-7-11(8-10-12)13(14(19)20)18-15(21)22-17(4,5)6/h7-10,13H,1-6H3,(H,18,21)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLQLQNIDJOGBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acid | |

CAS RN |

1336889-00-9 |

Source

|

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-(4-tert-butylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2382634.png)

![N-[3-(diethylamino)propyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide hydrochloride](/img/structure/B2382635.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl furan-2-carboxylate](/img/structure/B2382639.png)

![Ethyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2382644.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2382650.png)

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2382655.png)